molecular formula C23H28ClN3O4S B2747934 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 898425-96-2

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No. B2747934
CAS RN: 898425-96-2
M. Wt: 478
InChI Key: CEGWEFXLQXUMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their versatility and presence in a wide range of biologically active compounds. This particular compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Central Nervous System (CNS) Targeted Therapies

The piperidine moiety is a common feature in molecules targeting CNS disorders . The sulfonyl and chlorophenyl groups attached to the piperidine nitrogen in this compound may enhance its ability to interact with CNS receptors, potentially leading to the development of treatments for conditions like Alzheimer’s disease, depression, or schizophrenia.

Antagonists for Serotonin Receptors

Compounds with a structure similar to the one have been evaluated for their affinity towards serotonin receptors . This suggests that the compound could be studied as a potential antagonist for the 5-HT6 receptor, which is a promising target for treating various psychiatric and neurological disorders.

Synthesis of Biologically Active Piperidines

The compound’s piperidine core is a crucial element in synthesizing biologically active piperidines . It can serve as a substrate for various intra- and intermolecular reactions, leading to the formation of new compounds with potential pharmacological activities.

Multicomponent Reactions (MCRs)

Piperidine derivatives are often used in multicomponent reactions, which are efficient methods for constructing complex molecules . The compound could be involved in MCRs to create diverse libraries of molecules for high-throughput screening in drug discovery.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-13-17(2)15-19(14-16)26-23(29)22(28)25-11-10-20-5-3-4-12-27(20)32(30,31)21-8-6-18(24)7-9-21/h6-9,13-15,20H,3-5,10-12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWEFXLQXUMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

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